molecular formula C12H14N2O3 B5488089 1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester

1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester

Cat. No.: B5488089
M. Wt: 234.25 g/mol
InChI Key: KVOLIKDJFHDFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester is a complex organic compound belonging to the benzoimidazole family This compound is characterized by its unique structure, which includes a benzoimidazole ring substituted with a hydroxyethyl group and a carboxylic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1H-benzoimidazole with ethylene oxide to introduce the hydroxyethyl group. This is followed by esterification with methanol in the presence of a catalyst to form the carboxylic acid methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzoimidazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester is unique due to the combination of its hydroxyethyl and ester functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 1-(2-hydroxyethyl)-2-methylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-13-10-7-9(12(16)17-2)3-4-11(10)14(8)5-6-15/h3-4,7,15H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOLIKDJFHDFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCO)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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